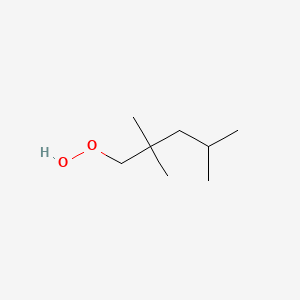

2,2,4-Trimethylpentane-1-peroxol

Description

2,2,4-Trimethylpentane-1-peroxol is an organic peroxide derivative of 2,2,4-trimethylpentane (CAS 540-84-1), a branched alkane commonly known as isooctane. Organic peroxides like this compound contain an oxygen-oxygen (O-O) bond, making them highly reactive and useful as initiators in polymerization, cross-linking agents, or radical sources in industrial processes.

Properties

CAS No. |

353260-22-7 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-hydroperoxy-2,2,4-trimethylpentane |

InChI |

InChI=1S/C8H18O2/c1-7(2)5-8(3,4)6-10-9/h7,9H,5-6H2,1-4H3 |

InChI Key |

LUAMSRDBCWRCPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)COO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Direct Oxidation of 2,2,4-Trimethylpentane

The primary method for synthesizing 2,2,4-Trimethylpentane-1-peroxol involves the controlled oxidation of 2,2,4-Trimethylpentane (isooctane) with molecular oxygen. This approach can be implemented through several variations:

Vapor-Phase Oxidation

The vapor-phase oxidation of isooctane provides a route to various oxygenated products, including hydroperoxides. As detailed in the research by Frank and Blackham, the oxidation of isooctane at temperatures around 550°C can lead to the formation of peroxide species. The reaction proceeds through the following steps:

- Initiation: Formation of isooctyl radicals through hydrogen abstraction

- Oxygen addition: Formation of peroxy radicals (ROO- )

- Hydrogen abstraction: Conversion of peroxy radicals to hydroperoxides

The formation of hydroperoxides is particularly favored at lower temperatures (350-450°C) and short contact times, which minimize decomposition pathways.

Liquid-Phase Autoxidation

Liquid-phase autoxidation represents another viable approach for preparing 2,2,4-Trimethylpentane-1-peroxol. This method typically involves:

- Initiating the reaction using catalysts (metal ions, light, or pre-existing peroxides)

- Conducting the oxidation at moderate temperatures (50-150°C) under oxygen pressure

- Carefully controlling reaction conditions to maximize selectivity for the primary hydroperoxide

Research by Asatryan indicates that the selective oxidation at the primary position can be achieved by manipulating reaction conditions to favor the formation of peroxy radicals at less hindered sites of the isooctane molecule.

Radical-Mediated Synthesis Pathways

The synthesis of 2,2,4-Trimethylpentane-1-peroxol can be accomplished through controlled radical reactions, as suggested by computational studies on isooctyl radical oxidation.

Dual Oxidation Reaction Pathway

The potential energy surface (PES) calculations for dual oxidation reactions of isooctane peroxy radicals provide insights into the formation mechanisms of the hydroperoxide. The reaction proceeds as follows:

- Formation of isooctyl radical (C₈H₁₇- ) via hydrogen abstraction

- Oxygen addition to form peroxy radical (C₈H₁₇O₂- )

- Subsequent hydrogen abstraction to yield the hydroperoxide product

The calculations using B3LYP hybrid density functional theory have determined the energy barriers and thermodynamic parameters for these steps, indicating feasible reaction pathways under appropriate conditions.

Laboratory-Scale Synthesis Protocol

Based on the reaction principles discussed above, a laboratory-scale synthesis protocol for 2,2,4-Trimethylpentane-1-peroxol can be outlined:

- Purification of starting material (2,2,4-Trimethylpentane)

- Controlled oxidation under specific conditions

- Isolation and purification of the hydroperoxide product

Reagents and Equipment

- High-purity 2,2,4-Trimethylpentane (>99% purity)

- Oxygen source (O₂ gas or air)

- Radical initiator (optional)

- Temperature-controlled reaction vessel

- Analytical equipment for monitoring reaction progress

Procedure Outline

- Introduce purified 2,2,4-Trimethylpentane into the reaction vessel

- Establish appropriate temperature conditions (optimally 100-150°C)

- Introduce oxygen at controlled pressure

- Monitor the formation of hydroperoxide using analytical techniques

- Terminate the reaction at optimal conversion

- Isolate the product through careful distillation or chromatographic methods

Analysis and Characterization

Analytical Methods for Identification

Several analytical techniques can be employed to confirm the structure and purity of 2,2,4-Trimethylpentane-1-peroxol:

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra can confirm the structural features, with characteristic signals for the hydroperoxide group and the branched alkane backbone.

- Infrared Spectroscopy (IR) : The O-O stretching vibration (approximately 850-900 cm⁻¹) and O-H stretching (3300-3500 cm⁻¹) provide diagnostic features.

- Mass Spectrometry : Fragmentation patterns can help confirm the molecular structure, though care must be taken due to the instability of hydroperoxides under certain ionization conditions.

Chemical Analysis

Iodometric titration provides a reliable method for quantifying the hydroperoxide content. This involves:

Thermochemical Properties

Computational chemistry studies have determined key thermochemical properties of 2,2,4-Trimethylpentane-1-peroxol:

| Property | Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -77.85 ± 0.44 kcal mol⁻¹ | CBS-QB3 with isodesmic reactions |

| Bond Dissociation Energy (O-O) | 33.5 kcal mol⁻¹ | Theoretical calculation |

| R-OO Well Depth | Lower than for smaller hydroperoxides | Computational comparison |

These values indicate that the highly branched structure of the isooctane backbone significantly affects the stability and reactivity of the hydroperoxide group.

Reaction Mechanisms and Pathways

Formation Mechanisms

The formation of 2,2,4-Trimethylpentane-1-peroxol proceeds through a series of radical reactions that can be outlined as follows:

Initiation:

R-H + Initiator → R- + Initiator-HPropagation:

R- + O₂ → ROO-

ROO- + R-H → ROOH + R-Termination:

ROO- + ROO- → Non-radical products

R- + R- → Non-radical products

R- + ROO- → Non-radical products

The selectivity for attack at the primary position (C-1) versus secondary or tertiary positions depends on the relative stability of the radical intermediates and steric factors.

Decomposition Pathways

2,2,4-Trimethylpentane-1-peroxol can undergo various decomposition reactions, particularly at elevated temperatures:

- Homolytic O-O bond cleavage: ROOH → RO- + - OH

- Intramolecular hydrogen transfer leading to cyclic ether formation

- Formation of carbonyl compounds and water

Computational studies indicate that at temperatures around 1000 K, the major decomposition pathways involve the formation of the parent hydrocarbon (isooctane) plus hydroperoxyl radical (HO₂- ), followed by cyclic ether formation with hydroxyl radical (- OH) elimination.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentane-1-peroxol undergoes various chemical reactions, including:

Oxidation: As an oxidizing agent, it can oxidize other compounds, leading to the formation of new products.

Reduction: It can be reduced to 2,2,4-trimethylpentane by breaking the peroxide bond.

Substitution: The peroxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acid catalysts.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of 2,2,4-trimethylpentane.

Substitution: Formation of substituted organic compounds with different functional groups.

Scientific Research Applications

2,2,4-Trimethylpentane-1-peroxol has several applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.

Biology: Employed in studies involving oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential use in drug development and as a disinfectant.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentane-1-peroxol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 2,2,4-Trimethylpentane-1-peroxol is absent in the evidence, comparisons can be drawn with structurally related compounds:

2.1. Parent Compound: 2,2,4-Trimethylpentane (Isooctane)

- CAS : 540-84-1 .

- Properties: A highly branched alkane with a high octane rating, used as a gasoline additive. Its branched structure reduces knocking in engines.

2.2. 2,2,4,4-Tetramethyl-3-pentanone

- CAS : 815-24-7 .

- Properties : A ketone with a fully branched structure. Unlike peroxols, ketones lack the O-O bond, making them less reactive but more stable.

- Comparison : The peroxol’s O-O bond would confer higher reactivity, suitable for radical-initiated reactions, but lower thermal stability than this ketone.

2.3. Tert-Butyl Hydroperoxide (Comparative Example)

- Properties : A widely used organic peroxide with a similar branched structure. It decomposes exothermically at ~100°C, releasing radicals.

- Inference : 2,2,4-Trimethylpentane-1-peroxol may exhibit comparable decomposition kinetics but higher volatility due to its larger molecular size.

Hypothetical Data Table

Based on structural analogs and the parent compound:

Research Findings and Limitations

- Stability: Branched peroxides like tert-butyl hydroperoxide are less stable than linear analogs due to steric hindrance. The peroxol’s branching may similarly reduce stability but enhance solubility in nonpolar media.

- Safety : Organic peroxides require careful handling; the peroxol’s decomposition temperature and shock sensitivity would need experimental validation.

- Evidence Gaps : The provided sources lack explicit data on the peroxol, emphasizing reliance on structural analogs .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2,2,4-Trimethylpentane-1-peroxol, and how should structural assignments be validated?

Methodological Answer:

- IR Spectroscopy : Use solutions in inert solvents (e.g., CCl₄ or CS₂) to identify peroxide (O-O) and hydroxyl (-OH) functional groups. Compare spectra with standardized databases (e.g., NIST) and ensure resolution ≤2 cm⁻¹ for accuracy .

- NMR and Mass Spectrometry : Employ ¹H/¹³C NMR for carbon backbone analysis and high-resolution MS for molecular weight confirmation. Cross-validate assignments with computational simulations (e.g., DFT for NMR chemical shifts).

- Validation : Replicate measurements under controlled conditions and cross-reference with literature data from authoritative sources (e.g., peer-reviewed journals).

Q. What synthetic routes are commonly used for 2,2,4-Trimethylpentane-1-peroxol, and what are critical reaction parameters?

Methodological Answer:

- Reaction Setup : Optimize acid-catalyzed peroxidation of 2,2,4-trimethylpentane-1-ol under reflux conditions. Monitor temperature (70–90°C) to balance reaction rate and safety .

- Purification : Use recrystallization with ethanol or ether for isolating the peroxol. Confirm purity via TLC with a solvent system (e.g., toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and iodine vapor visualization .

- Critical Parameters : Catalyst concentration (e.g., acetic acid), reaction time (2–4 hours), and inert atmosphere to prevent decomposition.

Advanced Questions

Q. How can researchers resolve contradictions in reported thermal stability data for 2,2,4-Trimethylpentane-1-peroxol?

Methodological Answer:

- Comparative Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under varying oxygen levels and heating rates (e.g., 5–20°C/min).

- Byproduct Identification : Use GC-MS to analyze decomposition products (e.g., ketones or aldehydes) and correlate with stability profiles.

- Hypothesis Testing : Apply a dialectical framework (thesis-antithesis-synthesis) to reconcile conflicting data. For example, propose competing degradation mechanisms and validate via kinetic studies .

Q. What experimental strategies optimize peroxol yield while minimizing hazardous byproducts?

Methodological Answer:

- Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, stoichiometry) using factorial design to identify optimal conditions.

- Byproduct Monitoring : Employ HPLC with UV detection to track side products (e.g., peroxides or alcohols) and adjust reaction conditions in real-time .

- Safety Protocols : Use inert solvents (e.g., methanol) for dilution and storage, as recommended for reactive compounds .

Q. How can computational methods predict the reactivity of 2,2,4-Trimethylpentane-1-peroxol in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states for peroxide bond cleavage or radical reactions. Compare activation energies with experimental kinetics (e.g., Arrhenius plots).

- Machine Learning : Train models on existing peroxolysis data to predict reaction outcomes. Validate predictions with small-scale lab experiments.

- Integration with Spectroscopy : Use computed IR/NMR spectra to verify intermediate structures during mechanistic studies .

Key Recommendations

- Storage : Use methanol solutions at -20°C in amber vials to prevent photodegradation .

- Contradiction Analysis : Frame conflicting data as hypotheses to test, leveraging dialectical reasoning for synthesis of new models .

- Methodological Rigor : Prioritize peer-reviewed journals and standardized databases (e.g., NIST) over commercial platforms for data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.